molecular formula C20H21N3O2S2 B2405864 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1421469-14-8

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2405864
CAS RN: 1421469-14-8
M. Wt: 399.53
InChI Key: SXURFBHYMALANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural exploration of novel heterocyclic compounds, such as related bioactive heterocycles, have been widely studied. These compounds are synthesized and evaluated for their antiproliferative activity, with their structures characterized using various spectroscopic methods and X-ray diffraction studies. Such research provides foundational knowledge for the development of new therapeutic agents by understanding molecular conformations and stability through intermolecular interactions (Benaka Prasad et al., 2018).

Antimicrobial and Anticancer Activity

Novel compounds with structural similarities have been synthesized and characterized, showing potential antimicrobial and anticancer activities. The structural optimization and interpretation of theoretical vibrational spectra through density functional theory calculation provide insights into the equilibrium geometry, bonding features, and reactivity of these compounds. Molecular docking studies further aid in understanding their antibacterial activity, demonstrating the utility of such compounds in developing new pharmaceutical agents (Shahana & Yardily, 2020).

Insecticidal Activity

Research into piperidine thiazole compounds has revealed their potential insecticidal activities. Preliminary bioassays indicate that certain synthesized compounds possess significant lethal rates against pests like the armyworm. This line of research opens up possibilities for the development of new, effective insecticides, contributing to agricultural sciences and pest management strategies (Ding et al., 2019).

Molecular Docking and Biological Activities

The synthesis and biological evaluation of compounds bearing structural resemblance to the mentioned chemical have led to the discovery of molecules with promising biological activities, including herbicidal and insecticidal properties. Molecular docking studies provide a computational approach to predicting the interaction between these compounds and biological targets, facilitating the design of molecules with enhanced activity and selectivity (Wang et al., 2015).

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-14-12-26-20(21-14)27-13-15-7-9-23(10-8-15)19(24)17-11-18(25-22-17)16-5-3-2-4-6-16/h2-6,11-12,15H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXURFBHYMALANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.